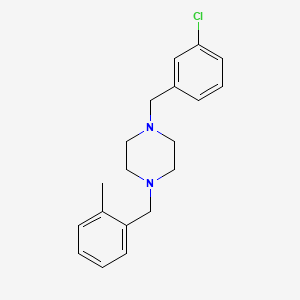
2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one: 4-Methoxyphenyl-2-methyl-3-phenylquinazolin-4-one , belongs to the quinazolinone family. Quinazolinones exhibit a wide range of biological activities and have attracted significant interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization. The choice of reagents and reaction conditions can vary, but the overall strategy remains consistent.
Industrial Production Methods: While industrial-scale production methods may differ, laboratories typically employ organic synthesis techniques. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and high-yield synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The quinazolinone scaffold can undergo oxidation reactions, yielding various functionalized derivatives.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
Substitution: Substituents on the phenyl rings can participate in electrophilic or nucleophilic substitution reactions.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) facilitate reduction.
Substitution: Various reagents, such as halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines), can induce substitution reactions.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Hydroxylation, methylation, and halogenation are common modifications.
Scientific Research Applications
Chemistry:
Building Blocks: Quinazolinones serve as versatile building blocks for the synthesis of other heterocyclic compounds.
Drug Discovery: Researchers explore their potential as drug candidates due to their diverse pharmacological activities.
Anticancer Properties: Some quinazolinones exhibit antiproliferative effects against cancer cells.
Neuroprotective Activity: Certain derivatives show promise in neurodegenerative disease research.
Dye Synthesis: Quinazolinones contribute to the production of dyes and pigments.
Agrochemicals: Their bioactivity makes them relevant in agrochemical formulations.
Mechanism of Action
The exact mechanism by which 2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4(3H)-one exerts its effects depends on the specific biological context. It may involve interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While quinazolinones share structural similarities, each compound has unique properties. Notable related compounds include:
Quinazoline: The parent compound.
Quinazolin-4(3H)-ones with Different Substituents: Variations in substituents impact biological activity.
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-3-6-10-20(15)24-21(16-11-13-17(26-2)14-12-16)23-19-9-5-4-8-18(19)22(24)25/h3-14H,1-2H3 |
InChI Key |
REGVLZIMFQMJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883929.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10883940.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
![1-Benzoylpropyl 2-[(phenylsulfonyl)amino]acetate](/img/structure/B10883950.png)
![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
methanone](/img/structure/B10883987.png)

![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)
